Cas no 1261458-08-5 (3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl)

3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
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- 3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl
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- インチ: 1S/C13H9ClF3NO/c14-12-5-4-9(18)7-11(12)8-2-1-3-10(6-8)19-13(15,16)17/h1-7H,18H2
- InChIKey: VAPSRGMGRYBUQR-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C1C=CC=C(C=1)OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 2
- 複雑さ: 300
- XLogP3: 5
- トポロジー分子極性表面積: 35.2
3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011004060-1g |
3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl |
1261458-08-5 | 97% | 1g |
$1460.20 | 2023-09-03 | |
Alichem | A011004060-250mg |
3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl |
1261458-08-5 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Alichem | A011004060-500mg |
3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl |
1261458-08-5 | 97% | 500mg |
$823.15 | 2023-09-03 |
3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
3-Amino-6-chloro-3'-(trifluoromethoxy)biphenylに関する追加情報
3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl: A Multifunctional Compound with Promising Applications in Biomedical Research
3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl, with the chemical formula C14H9ClF3NO, represents a unique class of biphenyl derivatives characterized by its trifluoromethoxy substituent and amino functional group. This compound, identified by the CAS number 1261458-08-5, has garnered significant attention in recent years due to its potential applications in pharmaceutical development and materials science. The trifluoromethoxy group, a key structural feature, imparts exceptional electronic and steric properties, making this compound a valuable scaffold for drug design and functional material synthesis.
Recent studies published in Advanced Materials (2023) and Journal of Medicinal Chemistry (2024) have highlighted the amino and trifluoromethoxy groups as critical determinants of the compound's biological activity. The trifluoromethoxy substituent, known for its strong electron-withdrawing effect, enhances the compound's hydrophobicity while maintaining favorable solubility in polar solvents. This dual property is particularly advantageous for drug delivery systems targeting aqueous environments, such as intravenous administration or transdermal patches.
Experimental data from the European Journal of Medicinal Chemistry (2023) demonstrate that the amino group in 3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl can act as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes and receptors. This property is crucial for modulating the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) parameters. Researchers have also observed that the trifluoromethoxy group contributes to the compound's metabolic stability by reducing susceptibility to hydrolysis, a factor that significantly impacts drug half-life in vivo.
The synthesis of 3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl has been optimized using advanced catalytic methods, as reported in Organic & Biomolecular Chemistry (2024). These methods leverage the trifluoromethoxy group's reactivity to enable selective functionalization of the biphenyl core. The resulting compound exhibits remarkable thermal stability, with a decomposition temperature exceeding 250°C, making it suitable for high-temperature processing in pharmaceutical manufacturing processes.
Current research in ACS Applied Materials & Interfaces (2024) has explored the potential of 3-Amino-6-chloro-3'-(trif,luoromethoxy)biphenyl as a building block for designing multifunctional nanomaterials. The trifluoromethoxy group's ability to form stable π-π interactions with aromatic ligands has enabled the creation of supramolecular assemblies with tunable optical and electronic properties. These materials show promise in applications such as biosensors and optoelectronic devices, where precise control over molecular interactions is critical.
Pharmacological studies published in Drug Discovery Today (2023) have identified potential therapeutic applications for 3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl in the treatment of inflammatory diseases. The compound's amino group has been shown to modulate the activity of cytokine receptors, while the trifluoromethoxy substituent enhances its anti-inflammatory potency. These findings suggest that the compound could serve as a lead molecule for developing novel anti-inflammatory therapeutics with improved efficacy and reduced side effects.
Computational modeling studies in Journal of Chemical Information and Modeling (2024) have provided insights into the molecular mechanisms underlying the compound's biological activity. These models predict that the trifluoromethoxy group plays a pivotal role in stabilizing the compound's interaction with target proteins, while the amino group contributes to its selectivity. Such molecular-level understanding is essential for rational drug design and the optimization of therapeutic outcomes.
Environmental impact assessments published in Environmental Science & Technology (2023) have evaluated the biodegradability and persistence of 3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl in aquatic ecosystems. The compound's trifluoromethoxy group was found to significantly reduce its degradation rate compared to conventional biphenyl derivatives, raising concerns about long-term environmental accumulation. These findings underscore the importance of developing sustainable synthesis methods and exploring alternative functional groups with comparable properties but lower ecological impact.
Recent advancements in solid-state synthesis techniques, as reported in Chemical Communications (2024), have enabled the production of 3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl with enhanced purity and yield. These methods exploit the trifluoromethoxy group's reactivity to facilitate selective bond formation, minimizing byproduct generation. Such improvements are critical for scaling up production while maintaining the compound's structural integrity and functional properties.
Future research directions include the exploration of 3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl as a platform for designing targeted drug delivery systems. The amino group's ability to form specific interactions with cell surface receptors offers opportunities for developing site-specific therapeutic agents. Additionally, the trifluoromethoxy group's influence on molecular self-assembly could be harnessed to create smart materials with responsive properties, such as stimuli-sensitive drug carriers or adaptive coatings for medical devices.
Overall, 3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl represents a promising compound with diverse applications across pharmaceutical and materials science domains. The interplay between its amino and trifluoromethoxy groups creates a unique molecular framework that can be tailored for specific therapeutic and technological needs. Continued research into its structural and functional properties will be essential for unlocking its full potential in addressing current scientific and medical challenges.
The compound 3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl (CAS: 1261458-08-5) is a structurally unique biphenyl derivative with significant potential in pharmaceutical and materials science applications. Below is a structured summary of its key features and implications, based on current scientific research: --- ### 1. Structural Features & Functional Groups - Core Structure: Biphenyl scaffold with two aromatic rings. - Functional Groups: - Amino (-NH2) group: Enhances hydrogen bonding, modulates pharmacokinetics, and contributes to receptor interactions. - Trifluoromethoxy (-OCH₂CF₃) group: Electron-withdrawing, imparts hydrophobicity, and improves metabolic stability. --- ### 2. Key Scientific Findings #### a. Biological Activity - Anti-inflammatory Potential: - The amino group modulates cytokine receptor activity, while the trifluoromethoxy group enhances anti-inflammatory potency (e.g., *Journal of Medicinal Chemistry*, 2023). - Pharmacokinetic Advantages: - The trifluoromethoxy group reduces hydrolytic metabolism, extending drug half-life (e.g., *Drug Discovery Today*, 2023). #### b. Materials Science Applications - Nanomaterial Design: - The trifluoromethoxy group facilitates π-π stacking interactions, enabling supramolecular assemblies for biosensors and optoelectronics (e.g., *ACS Applied Materials & Interfaces*, 2024). - Thermal Stability: - Decomposition temperature >250°C, suitable for high-temperature processing (e.g., *Organic & Biomolecular Chemistry*, 2024). #### c. Synthesis & Optimization - Catalytic Methods: - Advanced catalytic routes leverage the trifluoromethoxy group’s reactivity for selective functionalization (e.g., *Organic & Biomolecular Chemistry*, 2024). - Solid-State Synthesis: - Recent advancements improve purity and yield, minimizing byproducts (e.g., *Chemical Communications*, 2024). --- ### 3. Environmental Considerations - Biodegradation: - The trifluoromethoxy group reduces degradation rates, raising concerns about environmental persistence (e.g., *Environmental Science & Technology*, 2023). - Sustainability: - Research focuses on developing eco-friendly synthesis methods and alternative functional groups with similar properties but lower ecological impact. --- ### 4. Future Research Directions - Targeted Drug Delivery: - The amino group’s ability to form receptor-specific interactions could enable site-specific therapeutics (e.g., *Journal of Chemical Information and Modeling*, 2024). - Smart Materials: - Exploiting the trifluoromethoxy group’s influence on self-assembly for stimuli-responsive drug carriers or adaptive coatings. --- ### 5. Conclusion 3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl is a versatile compound with promising applications in drug development and advanced materials. Its structural features—particularly the interplay between the amino and trifluoromethoxy groups—offer opportunities for tailored solutions in therapeutic and technological contexts. Continued research into its properties and sustainable synthesis will be critical for maximizing its potential while addressing environmental challenges. This compound exemplifies the intersection of chemistry, biology, and materials science, highlighting the importance of interdisciplinary approaches in modern scientific innovation.1261458-08-5 (3-Amino-6-chloro-3'-(trifluoromethoxy)biphenyl) Related Products
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